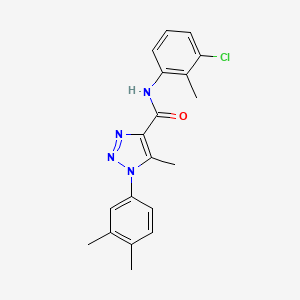
2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid” is a chemical compound with the CAS Number: 1785450-15-8 . It has a molecular weight of 234.25 . The IUPAC name for this compound is 2-(2-oxo-4-phenyltetrahydropyrimidin-1(2H)-yl)acetic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H14N2O3/c15-11(16)8-14-7-6-10(13-12(14)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,17)(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 234.25 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.Wissenschaftliche Forschungsanwendungen
X-ray Crystallographic Study and Organogermanium Compounds Research on pentacoordinated organogermanium compounds through X-ray crystallography offers insights into the structural analysis of complex organic compounds. This method can provide valuable information about the spatial arrangement of atoms in a compound, which is crucial for understanding its reactivity and properties. This approach can be applied to study 2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid to gain detailed insights into its structure and potential reactivity (Y. Takeuchi et al., 2003).
Synthesis of Amino Acid Derivatives and Diazofunction in Side Chains The synthesis of amino acid derivatives with a diazofunction in the side chain, starting from asparaginic acid, showcases the versatility of organic synthesis in creating complex molecules with potential applications in drug development and biochemical research. This methodology could be adapted for the synthesis of derivatives of this compound for various scientific purposes (K. Burger et al., 1992).
Photoaffinity Labeling with Chromogenic Diazirine The development of chromogenic diazirine for photoaffinity labeling demonstrates the application of organic compounds in biological research, specifically in labeling proteins or other macromolecules. This technique could potentially be applied to this compound derivatives for studying their interaction with biological targets (Y. Hatanaka et al., 1989).
Aldose Reductase Inhibitors for Eye Health The development of oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids as inhibitors of aldose reductase highlights the potential of specific organic compounds in medicinal chemistry, particularly in the prevention of cataracts. Research into similar compounds, like this compound, could lead to new treatments for diabetes-related eye diseases (C. La Motta et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-(2-oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(16)8-14-7-6-10(13-12(14)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTDMRNGVBHDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1C2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765929.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethylbenzamide](/img/structure/B2765932.png)
amine dihydrochloride](/img/no-structure.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765935.png)


![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2765945.png)
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2765946.png)